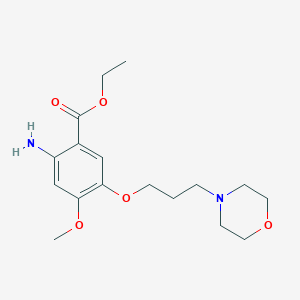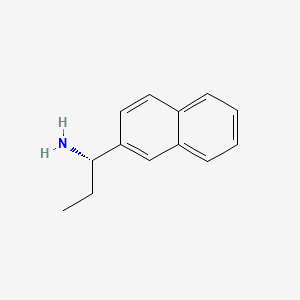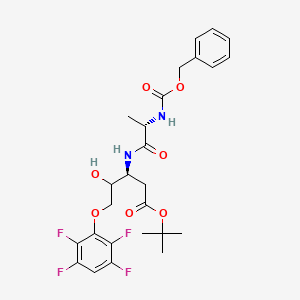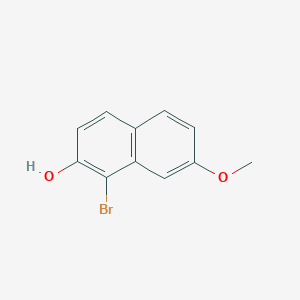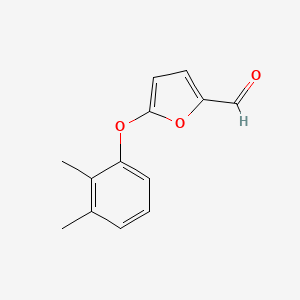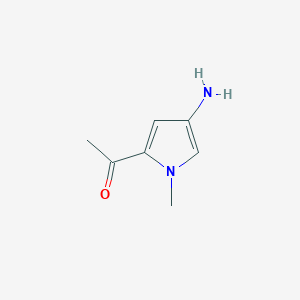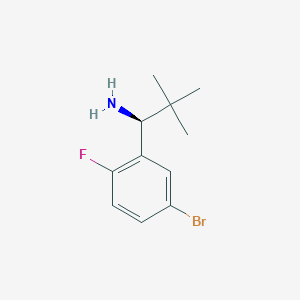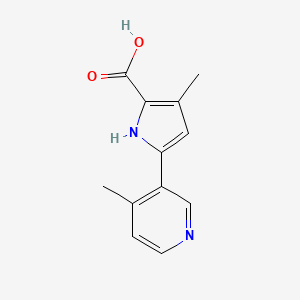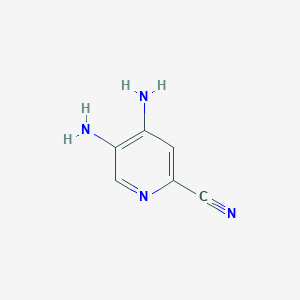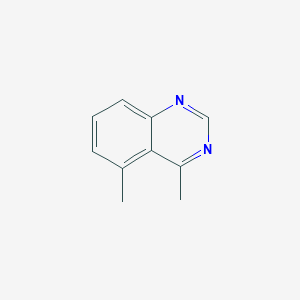
Quinazoline, 4,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The structure of 4,5-dimethylquinazoline consists of a quinazoline core with two methyl groups attached at the 4th and 5th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with acetic anhydride under reflux conditions can yield 4,5-dimethylquinazoline. Another method includes the use of guanidines in a microwave-assisted intramolecular Friedel-Crafts-type cyclization .
Industrial Production Methods
Industrial production of 4,5-dimethylquinazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,5-Dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines with different functional groups.
科学研究应用
4,5-Dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinazoline derivatives, including 4,5-dimethylquinazoline, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents
Industry: It is used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 4,5-dimethylquinazoline involves its interaction with specific molecular targets. For example, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound can also interact with DNA and proteins, affecting cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the methyl groups.
2,4-Dimethylquinazoline: Another derivative with methyl groups at different positions.
Quinazoline-2,4-dione: A related compound with a dione functional group.
Uniqueness
4,5-Dimethylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 4th and 5th positions can enhance its stability and modify its interaction with biological targets compared to other quinazoline derivatives .
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
4,5-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)8(2)11-6-12-9/h3-6H,1-2H3 |
InChI 键 |
LLZPCNVFCXAZKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=NC2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


